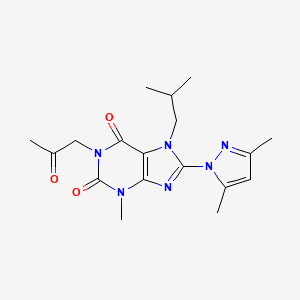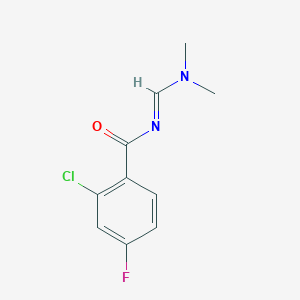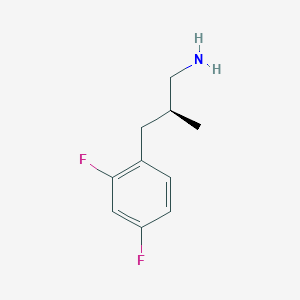![molecular formula C29H28N4O5S2 B2795581 2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 912906-57-1](/img/structure/B2795581.png)
2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including an azepane sulfonyl group, a phenyl group, an oxadiazole group, and a benzoisoquinoline dione group. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the oxadiazole group might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Synthesis of 1,2-Dihydropyridines
The compound can be utilized in the synthesis of 1,2-dihydropyridines through a regioselective cyclization process. Researchers have developed a method involving copper catalysis that enables the construction of 1,2-dihydropyridines from 3-aza-1,5-enynes and sulfonyl chlorides. This approach provides an alternative pathway for accessing these important heterocyclic compounds, which find applications in medicinal chemistry and materials science .
Anticancer and Antiproliferative Properties
Investigations into the biological activity of this compound have revealed potential anticancer and antiproliferative effects. Researchers are exploring its mechanism of action and evaluating its efficacy against various cancer cell lines. Further studies are needed to fully understand its therapeutic potential and optimize its activity .
1,2,4-Triazolyl Derivatives for Drug Development
The compound contains a 1,2,4-triazole moiety, which is a versatile scaffold in medicinal chemistry. Researchers can modify this structure to create novel derivatives with potential pharmacological activities. These derivatives may serve as lead compounds for drug development, targeting specific diseases or biological pathways .
Inhibition of Enzymes or Receptors
Given its complex structure, the compound could interact with enzymes or receptors involved in various biological processes. Researchers may explore its inhibitory effects on specific targets, such as kinases, proteases, or G protein-coupled receptors. Understanding these interactions could lead to the development of therapeutic agents .
Materials Science: Luminescent Properties
Certain heterocyclic compounds exhibit interesting luminescent properties. Researchers could investigate whether this compound displays fluorescence or phosphorescence. If so, it might find applications in optoelectronic devices, sensors, or imaging agents .
Computational Chemistry and Molecular Modeling
The compound’s intricate structure makes it an intriguing subject for computational chemistry studies. Researchers can perform quantum mechanical calculations, molecular dynamics simulations, and docking studies to explore its conformational preferences, binding interactions, and electronic properties. Such insights contribute to our understanding of chemical reactivity and guide drug design efforts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S2/c34-27-23-13-6-9-20-10-7-14-24(25(20)23)28(35)33(27)17-8-18-39-29-31-30-26(38-29)21-11-5-12-22(19-21)40(36,37)32-15-3-1-2-4-16-32/h5-7,9-14,19H,1-4,8,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKWJHJTWJKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2795499.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)

![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
